molecular formula C19H15ClN2O3S B2736836 Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-01-9

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2736836
CAS No.: 312605-01-9
M. Wt: 386.85
InChI Key: OXYUJQFOBDSEDI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a chlorobenzamido group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole intermediate.

    Attachment of the Chlorobenzamido Group: The chlorobenzamido group is attached via an amide bond formation reaction, typically using 3-chlorobenzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-chlorobenzamido)benzoate
  • Ethyl 3-(3-chlorobenzamido)-2-oxo-6-phenyl-2H-pyran-5-carboxylate
  • Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate

Uniqueness

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate is unique due to its specific structural features, such as the combination of a thiazole ring with a phenyl and chlorobenzamido group

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-2-25-18(24)16-15(12-7-4-3-5-8-12)21-19(26-16)22-17(23)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYUJQFOBDSEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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